molecular formula C14H26N2O3 B1408809 N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-endimethylamide CAS No. 1379812-33-5

N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-endimethylamide

Cat. No.: B1408809
CAS No.: 1379812-33-5
M. Wt: 270.37 g/mol
InChI Key: PLVJJVSRNIPSBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-(±)-3-Amino-3,4-dimethylpent-4-endimethylamide is a chiral, Boc-protected amino amide derivative. Its structure features a pent-4-ene backbone with dimethyl substituents at positions 3 and 4, a tertiary amide group, and a Boc (tert-butoxycarbonyl) protecting group on the amine. This compound is of interest in medicinal chemistry and organic synthesis, particularly as a precursor for peptidomimetics or as a building block in asymmetric catalysis .

Properties

IUPAC Name

tert-butyl N-[5-(dimethylamino)-2,3-dimethyl-5-oxopent-1-en-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-10(2)14(6,9-11(17)16(7)8)15-12(18)19-13(3,4)5/h1,9H2,2-8H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVJJVSRNIPSBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(C)(CC(=O)N(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Amino Precursors

Methodology:

  • Starting Material: Amino acids or amino alcohols with appropriate side chains (e.g., 3-amino-3,4-dimethylpentanoic acid derivatives).
  • Protection Step: React the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate.

Reaction Conditions:

Parameter Details
Solvent Dichloromethane (DCM) or tetrahydrofuran (THF)
Temperature 0°C to room temperature
Reagents Boc2O (1.1 equivalents), base (e.g., TEA, 2 equivalents)

Reaction:

R-NH2 + Boc2O → R-NH-Boc

Notes:

  • The reaction proceeds via nucleophilic attack of the amino group on Boc2O.
  • Excess Boc2O ensures complete protection.
  • The reaction is monitored by TLC or NMR.

Synthesis from Aldehyde or Ketone Precursors

Methodology:

  • Use aldehyde intermediates such as N-Boc-protected amino aldehydes, which are synthesized via oxidation of amino alcohols or other precursors.
  • Conduct reductive amination to install the amino group at the desired position, employing reducing agents like sodium cyanoborohydride (NaBH3CN).

Reaction Conditions:

Parameter Details
Solvent Methanol or ethanol
Temperature Room temperature
Reagents Aldehyde, Boc-protected amine, NaBH3CN

Reaction:

Aldehyde + Boc-protected amine → Reductive amination product

Notes:

  • The Boc group remains intact during reductive amination.
  • Subsequent functionalization introduces methyl groups at specific positions.

Incorporation of Dimethyl and Endimethylamide Moieties

Methodology:

  • Alkylation or acylation reactions are employed to install methyl groups adjacent to the amino functionality.
  • Use methylating agents such as methyl iodide (MeI) or dimethyl sulfate under basic conditions.

Reaction Conditions:

Parameter Details
Solvent Acetone or DMF
Base Potassium carbonate (K2CO3)
Temperature Room temperature to 50°C

Reaction:

R-NH-Boc + MeI → N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-endimethylamide
  • The methylation occurs selectively at the amino nitrogen or adjacent carbons, depending on the reaction conditions.

Final Purification and Characterization

  • The crude product is purified via column chromatography using silica gel and appropriate solvent systems (e.g., ethyl acetate/hexane).
  • Characterization involves NMR spectroscopy, mass spectrometry, and melting point analysis to confirm structure and purity.

Representative Data Table for Synthesis Conditions

Step Reagents Solvent Temperature Reaction Time Notes
Boc protection Boc2O, TEA DCM 0°C to RT 2–4 hours Complete conversion confirmed by TLC
Reductive amination Aldehyde, NaBH3CN Methanol RT 12–24 hours Monitored by TLC/NMR
Methylation MeI, K2CO3 Acetone RT to 50°C 4–8 hours Excess methylating agent used

Key Research Findings and Observations

  • Selectivity: Boc protection is highly selective for amino groups, providing a stable intermediate for subsequent modifications.
  • Efficiency: The use of Boc2O in the presence of bases like TEA yields high-purity Boc-protected amino compounds.
  • Functionalization: Methylation at specific sites is achieved with methyl iodide under controlled conditions, enabling the synthesis of the dimethyl and endimethylamide functionalities.
  • Application of Catalysts: Recent studies have employed nanocatalysts (e.g., SiO2@Ce(NO3)3) to facilitate protection and functionalization steps under mild conditions, improving yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-endimethylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 with Pd/C or NaBH4 in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-endimethylamide derivatives as selective activators of protein tyrosine phosphatase 1 (SHP1). These compounds showed promising anti-tumor effects against various cancer cell lines, including leukemia and lung cancer cells. For instance, one derivative demonstrated an IC50 value of less than 2 μM against acute lymphoblastic leukemia cells, indicating potent cytotoxicity .

CompoundEC50 (μM)Maximum Activation FoldCancer Type
5aa19.23 ± 4.596.03 ± 0.87Leukemia
5az-ba<2Not DeterminedLung Cancer
5ab39.15 ± 3.7Not DeterminedNSCLC

This table summarizes findings from various studies on the biological activity of derivatives related to this compound. The data indicate that modifications to the chemical structure can significantly influence potency and selectivity against different cancer types.

Therapeutic Potential

The promising biological activities associated with N-Boc-(+/-)-3-amino derivatives suggest their potential as therapeutic agents in oncology. Further research is warranted to explore their efficacy in clinical settings and to better understand their pharmacokinetic properties.

Mechanism of Action

The mechanism of action of N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-endimethylamide involves the protection of the amino group by the Boc group. This protection prevents the amino group from participating in unwanted side reactions during chemical synthesis. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound shares structural similarities with other Boc-protected amino amides. Two key analogs are highlighted below:

Property N-Boc-(±)-3-Amino-3,4-dimethylpent-4-endimethylamide N-Boc-(±)-3-Aminopent-4-en-(morpholin-4-yl)-amide (CAS 1379812-21-1) N-Boc-(±)-3-Aminopent-4-endimethylamide (CAS 1379812-28-8)
Molecular Formula C₁₄H₂₄N₂O₃ (hypothesized) C₁₄H₂₄N₂O₄ C₁₄H₂₄N₂O₃ (hypothesized)
Molecular Weight ~284.35 g/mol (estimated) 284.35 g/mol ~270.34 g/mol (estimated)
Amide Substituent Dimethylamide Morpholin-4-yl-amide Dimethylamide
Backbone Substituents 3,4-dimethylpent-4-ene Unsubstituted pent-4-ene Unsubstituted pent-4-ene
Physical State Not reported Solid (melting point: 37–41°C) Not reported
Boiling Point Not reported 449.3 ± 45.0°C Not reported

Key Observations :

  • The morpholinyl analog (CAS 1379812-21-1) has a higher oxygen content due to the morpholine ring, increasing its polarity compared to dimethylamide derivatives .

Thermal and Stability Profiles

  • Morpholinyl Analog :
    • High boiling point (449.3°C) and flash point (305.4°C) indicate thermal stability, suitable for high-temperature reactions .
    • Density (1.1 g/cm³) aligns with typical Boc-protected amines.
  • Dimethylamide Derivatives :
    • Expected to have lower boiling points due to reduced hydrogen-bonding capacity.
    • Steric protection from dimethyl groups may enhance shelf stability against hydrolysis.

Biological Activity

N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-endimethylamide is a synthetic compound with potential biological activity, particularly in the realm of medicinal chemistry. The compound is characterized by its unique structure, which includes a tert-butyloxycarbonyl (Boc) protecting group and an amino group that may influence its biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C14H26N2O2
  • CAS Number : 1379812-33-5
  • Molecular Weight : 258.37 g/mol

The mechanism of action for this compound is not fully elucidated in the literature. However, it is hypothesized to interact with various biological targets due to the presence of the amino group, which can form hydrogen bonds and participate in electrostatic interactions with enzymes or receptors.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds that share structural similarities have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 3-amino compounds have been noted for their ability to activate specific protein pathways involved in cancer progression, such as SHP1 activation .
  • Enzyme Inhibition : The amino group may facilitate interactions with enzymes, potentially leading to inhibition or modulation of enzymatic activity. For example, studies on related compounds have demonstrated their ability to selectively inhibit phosphatases involved in cellular signaling pathways .

Case Study 1: SHP1 Activation

A recent study evaluated the efficacy of various derivatives derived from lithocholic acid, including those structurally related to this compound. The results indicated that certain derivatives acted as selective activators of SHP1 with low micromolar EC50 values (1.54–2.10 μM), suggesting potential therapeutic applications in cancer treatment .

CompoundEC50 (μM)Maximum Activation Fold
5az-ba1.657.63
5aa19.236.03
5ab>50ND

Case Study 2: Cytotoxicity Against Cancer Cells

Another investigation assessed the cytotoxic effects of related compounds on leukemia and lung cancer cell lines. The findings showed that certain derivatives exhibited IC50 values as low as 2 μM against acute lymphoblastic leukemia cells (RS4;11), indicating strong potential for further development .

Discussion

The biological activity of this compound appears promising based on its structural analogs and preliminary findings from related studies. The presence of the Boc group may enhance stability and solubility while allowing for targeted modifications to improve efficacy.

Q & A

Q. What are the standard synthetic routes for N-Boc-(±)-3-amino-3,4-dimethylpent-4-enimidamide, and how can reaction efficiency be optimized?

A common approach involves Boc-protection of the primary amine followed by coupling with a suitable amide-forming reagent (e.g., EDC/NHS for carbodiimide-mediated reactions). For example, Boc-protected amino acids like N-Boc-β-alanine are converted to amides via amine coupling (e.g., octylamine), followed by deprotection under acidic conditions (e.g., TFA) . Optimization can include:

  • Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reaction homogeneity.
  • Catalyst use : DMAP or HOBt improves coupling efficiency.
  • Temperature control : Room temperature for coupling, with mild heating (40–50°C) for deprotection.
  • Monitoring : TLC or HPLC to track Boc-deprotection (retention time shifts).

Q. What analytical methods are recommended for characterizing N-Boc-(±)-3-amino-3,4-dimethylpent-4-enimidamide?

  • NMR spectroscopy : Confirm Boc group presence (δ ~1.4 ppm for tert-butyl protons) and amide protons (δ ~6–8 ppm).
  • IR spectroscopy : Identify carbonyl stretches (Boc: ~1680–1720 cm⁻¹; amide: ~1640–1680 cm⁻¹).
  • HPLC/MS : Verify purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • Melting point : Compare with literature values for crystalline derivatives (e.g., Boc-protected amides typically melt at 80–120°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in Boc-deprotection conditions reported for structurally similar compounds?

Conflicting data on Boc-deprotection (e.g., acid sensitivity or side reactions) may arise from steric hindrance or electronic effects. Systematic evaluation includes:

  • Acid screening : Compare TFA, HCl/dioxane, and HCOOH for optimal deprotection yield.
  • Stability assays : Monitor byproducts (e.g., tert-butyl cation) via LC-MS.
  • Protecting group alternatives : Use orthogonal groups (Fmoc, Alloc) if Boc proves unstable in downstream reactions .
    Example: A study on Boc-protected aspartic acid derivatives showed TFA (20% v/v in DCM, 2h) achieved >90% deprotection without peptide bond cleavage .

Q. What strategies mitigate racemization during amide bond formation in Boc-protected intermediates?

Racemization is critical in chiral amide synthesis. Mitigation methods include:

  • Low-temperature coupling : Perform reactions at 0–4°C.
  • Additives : Use HOBt or HOAt to suppress carbodiimide-induced racemization.
  • Enantiomeric purity checks : Chiral HPLC or circular dichroism (CD) to confirm retention of stereochemistry .

Safety and Handling

Q. What are the critical safety considerations for handling N-Boc-(±)-3-amino-3,4-dimethylpent-4-enimidamide?

  • Hazards : Potential irritant (skin/eyes); decomposition under heat may release toxic gases (CO, NOx).
  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Storage : –20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis.
  • Spill management : Neutralize acids with sodium bicarbonate, absorb with inert material (vermiculite), and dispose as hazardous waste .

Experimental Design and Data Analysis

Q. How to design stability studies for Boc-protected intermediates under varying pH and temperature conditions?

  • pH stability : Prepare buffers (pH 2–12) and incubate samples at 25°C/37°C. Monitor degradation via HPLC at 0h, 24h, 48h.
  • Thermal stability : Use DSC/TGA to assess decomposition thresholds (e.g., Boc groups typically degrade >150°C).
  • Data interpretation : Fit degradation kinetics to Arrhenius models to predict shelf life .

Q. What computational tools predict the reactivity of N-Boc-(±)-3-amino-3,4-dimethylpent-4-enimidamide in nucleophilic acyl substitution?

  • DFT calculations : Optimize transition states (e.g., Gaussian, ORCA) to evaluate activation energies for Boc cleavage.
  • Molecular docking : Assess steric effects in enzyme-catalyzed reactions (e.g., amidases or proteases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-endimethylamide
Reactant of Route 2
Reactant of Route 2
N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-endimethylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.